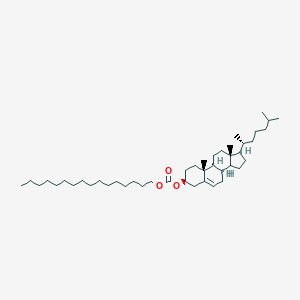
2-(4-硝基苯基)苯甲酸
描述
2-(4-Nitrophenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a nitro group attached to the para position of the phenyl ring, which is further connected to a benzoic acid moiety
科学研究应用
2-(4-Nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a model compound in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
Target of Action
Similar compounds have been reported to interact with key functional proteins in bacterial cell division .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a way that disrupts normal cellular processes .
Biochemical Pathways
Benzoic acid derivatives have been implicated in various biochemical reactions, including those involving the shikimate and phenylpropanoid pathways .
Pharmacokinetics
Similar compounds have been shown to have specific pharmacokinetic parameters .
Result of Action
Similar compounds have been shown to have antimicrobial activity, suggesting that they may disrupt normal cellular processes in bacteria .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
生化分析
Biochemical Properties
It is known that aromatic compounds like 2-(4-Nitrophenyl)benzoic acid can participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that aromatic compounds can undergo various reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially influence the activity of enzymes, proteins, and other biomolecules.
Temporal Effects in Laboratory Settings
It has been used for two-photon (TP) uncaging using near-IR light . The TP absorption cross-sections of the newly designed chromophore were determined to be 18 GM at 720 nm and 54 GM at 740 nm in DMSO .
Metabolic Pathways
It is known that aromatic compounds can undergo various reactions, including oxidation, which could potentially involve various enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of 2-phenylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of 2-(4-nitrophenyl)benzoic acid can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Types of Reactions:
Reduction: 2-(4-Nitrophenyl)benzoic acid can undergo reduction reactions to convert the nitro group to an amino group. This is typically achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the benzoic acid moiety can undergo oxidation reactions to form corresponding carboxylate derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various electrophiles in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2-(4-Aminophenyl)benzoic acid.
Substitution: Depending on the electrophile used, various substituted derivatives of 2-(4-nitrophenyl)benzoic acid.
Oxidation: Carboxylate derivatives of the benzoic acid moiety.
相似化合物的比较
- 2-(4-Aminophenyl)benzoic acid
- 2-(4-Chlorophenyl)benzoic acid
- 2-(4-Methylphenyl)benzoic acid
Comparison: 2-(4-Nitrophenyl)benzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical and physical properties. Compared to its amino, chloro, and methyl analogs, the nitro compound exhibits different reactivity patterns, particularly in reduction and substitution reactions. The nitro group also influences the compound’s electronic properties, making it more suitable for specific applications in research and industry.
属性
IUPAC Name |
2-(4-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(17)18/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKKQTQLZURECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293030 | |
| Record name | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18211-41-1 | |
| Record name | 18211-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)
![2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B95759.png)










